ETHYL 2-{4-[(4-METHOXYANILINO)SULFONYL]ANILINO}-2-OXOACETATE
Overview
Description
ETHYL 2-{4-[(4-METHOXYANILINO)SULFONYL]ANILINO}-2-OXOACETATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethyl ester group, a methoxyaniline moiety, and a sulfonyl group. Its molecular formula is C17H19NO6S, and it has a molecular weight of 365.40 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{4-[(4-METHOXYANILINO)SULFONYL]ANILINO}-2-OXOACETATE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with a sulfonyl chloride to form 4-(4-methoxyanilino)sulfonyl chloride.
Coupling Reaction: The intermediate is then reacted with aniline to form 4-[(4-methoxyanilino)sulfonyl]aniline.
Esterification: The final step involves the esterification of the product with ethyl oxalyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{4-[(4-METHOXYANILINO)SULFONYL]ANILINO}-2-OXOACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
ETHYL 2-{4-[(4-METHOXYANILINO)SULFONYL]ANILINO}-2-OXOACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of ETHYL 2-{4-[(4-METHOXYANILINO)SULFONYL]ANILINO}-2-OXOACETATE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxyaniline moiety may also play a role in modulating biological pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(4-METHOXYPHENYL)AMINO]ACETATE: This compound shares a similar structure but lacks the sulfonyl group, which may result in different chemical and biological properties.
2-[2-ETHYL(METHYLSULFONYL)ANILINO]-N-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}ACETAMIDE: This compound has a similar sulfonyl group but differs in its overall structure and molecular weight.
Uniqueness
ETHYL 2-{4-[(4-METHOXYANILINO)SULFONYL]ANILINO}-2-OXOACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methoxyaniline and sulfonyl groups allows for diverse applications in various fields of research .
Properties
IUPAC Name |
ethyl 2-[4-[(4-methoxyphenyl)sulfamoyl]anilino]-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-3-25-17(21)16(20)18-12-6-10-15(11-7-12)26(22,23)19-13-4-8-14(24-2)9-5-13/h4-11,19H,3H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXRAYUCICUABB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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